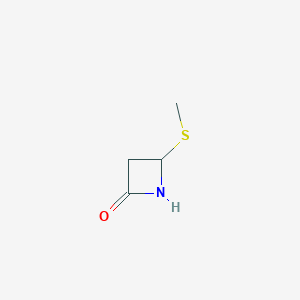







|
REACTION_CXSMILES
|
[CH3:1][S:2][CH:3]1[NH:6][C:5](=[O:7])[CH2:4]1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>N1C=CC=CC=1>[C:8]([N:6]1[CH:3]([S:2][CH3:1])[CH2:4][C:5]1=[O:7])(=[O:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
CSC1CC(N1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred at 100° in a sealed tube 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel in hexane/ethyl acetate
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1C(CC1SC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 324 mg | |
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |